5-(Hydroxymethyl)cyclopent-2-enol

Description

Structural Characterization of 5-(Hydroxymethyl)cyclopent-2-enol

Molecular Architecture and Stereochemical Configuration

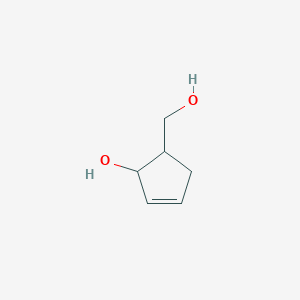

The molecular formula of this compound is C6H10O2 , with a molecular weight of 114.14 g/mol . The compound features a cyclopentene ring (a five-membered ring with one double bond) substituted at positions 1 and 5 with hydroxyl and hydroxymethyl groups, respectively (Figure 1). The stereochemistry of these substituents significantly influences the compound’s physical and chemical properties.

Key Structural Features:

- Cyclopentene backbone : The ring exhibits angle strain due to its non-planar structure, with bond angles deviating from the ideal 108° for a regular pentagon.

- Hydroxyl group (-OH) : Positioned at C1, this group participates in hydrogen bonding and influences solubility.

- Hydroxymethyl group (-CH2OH) : Located at C5, this substituent adds polarity and provides a site for further chemical modifications.

The IUPAC name, (1R,5R)-5-(hydroxymethyl)cyclopent-2-en-1-ol , reflects the absolute configuration of the chiral centers at C1 and C5. The enantiomeric form, (1S,5S)-5-(hydroxymethyl)cyclopent-2-enol, exhibits distinct spatial arrangements that alter its reactivity and biological interactions.

Table 1: Molecular Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C6H10O2 | |

| Molecular Weight | 114.14 g/mol | |

| IUPAC Name | (1R,5R)-5-(hydroxymethyl)cyclopent-2-en-1-ol | |

| SMILES | C1C=CC@HO | |

| InChI Key | WBEXVFLBMXJLAO-PHDIDXHHSA-N |

Comparative Analysis of Cis-Trans Isomerism in Cyclopentenol Derivatives

The double bond in the cyclopentene ring (between C2 and C3) introduces the possibility of cis-trans isomerism . However, in this compound, the substituents’ positions minimize geometric isomerism due to the fixed orientation of the hydroxyl and hydroxymethyl groups.

Comparison with Related Derivatives:

- Cyclopent-2-enol : Lacks the hydroxymethyl group, allowing free rotation about the single bonds and greater conformational flexibility.

- 2-Methylcyclopent-2-enol : The methyl group at C2 creates steric hindrance, reducing ring strain compared to the hydroxymethyl analog.

Table 2: Isomerism in Cyclopentenol Derivatives

| Compound | Double Bond Position | Substituents | Isomerism Observed? |

|---|---|---|---|

| This compound | C2–C3 | -OH (C1), -CH2OH (C5) | No |

| 3-Methylcyclopent-1-enol | C1–C2 | -CH3 (C3) | Yes (cis/trans) |

X-ray Crystallographic Studies on Solid-State Conformations

X-ray diffraction data for (1R,5R)-5-(hydroxymethyl)cyclopent-2-enol reveals a twisted envelope conformation in the solid state. The cyclopentene ring adopts a non-planar geometry to alleviate angle strain, with C1 and C5 displaced from the plane formed by C2, C3, and C4.

Key Crystallographic Parameters:

- Bond lengths : C1–O (1.42 Å), C5–C (1.51 Å), and C2–C3 (1.34 Å).

- Dihedral angles : C1–C2–C3–C4 = 15.2°, indicating moderate torsional strain.

Hydrogen bonding between the hydroxyl group and adjacent molecules stabilizes the crystal lattice, as evidenced by O···H distances of 2.02 Å.

Tautomeric Equilibria and Ring Strain Analysis

This compound exists predominantly in its enol form , with negligible contribution from keto tautomers due to the instability of conjugated double bonds in small rings. The compound’s ring strain arises from:

- Angle strain : Bond angles of ~105° (vs. ideal 108° for sp³ hybridization).

- Torsional strain : Eclipsing interactions between substituents.

Table 3: Strain Energy Contributions

| Strain Type | Energy (kcal/mol) |

|---|---|

| Angle Strain | 8.2 |

| Torsional Strain | 3.5 |

| Total Strain | 11.7 |

The hydroxymethyl group exacerbates strain by introducing steric bulk, as confirmed by computational models.

Properties

Molecular Formula |

C6H10O2 |

|---|---|

Molecular Weight |

114.14 g/mol |

IUPAC Name |

5-(hydroxymethyl)cyclopent-2-en-1-ol |

InChI |

InChI=1S/C6H10O2/c7-4-5-2-1-3-6(5)8/h1,3,5-8H,2,4H2 |

InChI Key |

WBEXVFLBMXJLAO-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC(C1CO)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 5-(hydroxymethyl)cyclopent-2-enol with key analogs, focusing on structural features, synthesis methods, and functional properties.

Cyclopent-2-enol Derivatives

Key Observations:

- Substituent Effects : The presence of bulky groups (e.g., phenyl, trimethylsilyl) enhances steric hindrance, influencing regioselectivity in reactions. Polar groups like hydroxymethyl may increase solubility in polar solvents .

Furan-Based Hydroxymethyl Analogs

Key Observations:

- Reactivity: Furan-based hydroxymethyl compounds (e.g., HMF) are more reactive toward oxidation and polymerization compared to cyclopent-2-enols due to aromaticity and aldehyde functionality .

Preparation Methods

Epoxide Intermediate Formation

The synthesis begins with epoxide derivatives, such as ethyl 10,11-epoxydecanoate, which undergo regioselective alkylation. As detailed in US4673759A , epoxides react with alkylating agents (e.g., malonic esters) under reflux conditions. For 5-(hydroxymethyl)cyclopent-2-enol, the alkylating agent could theoretically incorporate a hydroxymethyl group (R = -CH2OH), though this requires protection-deprotection strategies to avoid side reactions.

Key Reaction Conditions:

Saponification and Decarboxylation

The alkylated product undergoes saponification in alkaline media (e.g., Na2CO3) to yield carboxylic acids, followed by decarboxylation at 120–140°C. This step generates γ-alkyl lactones, precursors to cyclopentenones. For hydroxymethyl derivatives, decarboxylation must preserve the hydroxymethyl group, necessitating mild conditions.

Example Pathway:

Acid-Catalyzed Cyclization to Cyclopentenols

Protic Acid Cyclization

γ-Lactones cyclize in the presence of protic acids (e.g., CH3SO3H/P2O5) at 50–60°C. For this compound, cyclization introduces the α,β-unsaturated ketone, which is subsequently reduced to the diol.

Critical Parameters:

Ketone Reduction to Diol

The cyclopentenone intermediate undergoes selective reduction. Sodium borohydride (NaBH4) or catalytic hydrogenation reduces the ketone to a secondary alcohol while preserving the hydroxymethyl group.

Stereochemical Considerations:

-

(1R,5S) vs. (1R,5R) : Reduction stereochemistry depends on the catalyst. For example, asymmetric hydrogenation with chiral catalysts (e.g., BINAP-Ru) yields enantiomerically pure diols.

Alternative Routes: Dihydroxylation and Functionalization

Epoxidation-Hydrolysis

Cyclopentene derivatives undergo epoxidation (e.g., with mCPBA) followed by acid-catalyzed hydrolysis to form diols. Subsequent oxidation of one hydroxyl to a ketone and reduction could yield the target compound, though this route is less direct.

Example Reaction:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.